molecular formula C21H13BrClN3O2 B5208244 N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide

N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide

Cat. No.: B5208244
M. Wt: 454.7 g/mol
InChI Key: XHYWVNGOQIRPDK-UHFFFAOYSA-N
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Description

N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, an oxadiazole ring, and a chlorobenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The bromophenyl group is introduced via bromination reactions, while the chlorobenzamide moiety is incorporated through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that can influence cellular functions, such as signal transduction, gene expression, or metabolic activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide include other oxadiazole derivatives and benzamide analogs. These compounds share structural similarities but may differ in their specific substituents and functional groups.

Uniqueness

What sets this compound apart is its unique combination of a bromophenyl group, an oxadiazole ring, and a chlorobenzamide moiety

Properties

IUPAC Name

N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClN3O2/c22-18-7-2-1-6-17(18)21-25-19(26-28-21)13-8-10-16(11-9-13)24-20(27)14-4-3-5-15(23)12-14/h1-12H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYWVNGOQIRPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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